Hexyl 2,4,6-trinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C13H15N3O8 and a molecular weight of 341.2735 g/mol . It is characterized by the presence of a hexyl ester group attached to a 2,4,6-trinitrobenzoic acid moiety. This compound is notable for its aromatic structure and the presence of three nitro groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Hexyl 2,4,6-trinitrobenzoate typically involves the esterification of 2,4,6-trinitrobenzoic acid with hexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Hexyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexyl 2,4,6-trinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexyl 2,4,6-trinitrobenzoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved in its action include oxidative stress and the modulation of enzyme activities .
Vergleich Mit ähnlichen Verbindungen
Hexyl 2,4,6-trinitrobenzoate can be compared with other nitroaromatic compounds, such as 2,4,6-trinitrobenzoic acid and 2,4,6-trinitrotoluene (TNT). While all these compounds share the presence of nitro groups, this compound is unique due to its ester group, which imparts different chemical and physical properties . This uniqueness makes it suitable for specific applications where other nitroaromatic compounds may not be as effective.
Similar compounds include:
- 2,4,6-Trinitrobenzoic acid
- 2,4,6-Trinitrotoluene (TNT)
- 2,4,6-Trinitrophenol (Picric acid)
These compounds are often used in explosives, dyes, and other industrial applications, but their specific properties and uses vary based on their chemical structure .
Eigenschaften
CAS-Nummer |
53848-89-8 |
---|---|
Molekularformel |
C13H15N3O8 |
Molekulargewicht |
341.27 g/mol |
IUPAC-Name |
hexyl 2,4,6-trinitrobenzoate |
InChI |
InChI=1S/C13H15N3O8/c1-2-3-4-5-6-24-13(17)12-10(15(20)21)7-9(14(18)19)8-11(12)16(22)23/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
YANKOEPFGMJKND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.